molecular formula C17H13N3S B2961354 (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)amino]prop-2-enenitrile CAS No. 637748-83-5

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)amino]prop-2-enenitrile

Cat. No.: B2961354
CAS No.: 637748-83-5
M. Wt: 291.37
InChI Key: IKVYYOCFCLIXQP-ACCUITESSA-N
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Description

This compound belongs to a class of α,β-unsaturated nitriles featuring a 1,3-benzothiazole core substituted with a 2-methylphenylamino group. Its (2E)-stereochemistry is critical for biological activity, particularly in modulating protein-protein interactions, such as regulators of G-protein signaling (RGS) proteins . Synthetically, it is derived via microwave-assisted condensation of 2-cyanomethyl-1,3-benzothiazole with substituted aldehydes, followed by nucleophilic addition of 2-methylaniline . The acrylonitrile moiety (α,β-unsaturated nitrile) confers electrophilic reactivity, enabling covalent binding to cysteine residues in target proteins, a hallmark of its mechanism of action .

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(2-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3S/c1-12-6-2-3-7-14(12)19-11-13(10-18)17-20-15-8-4-5-9-16(15)21-17/h2-9,11,19H,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVYYOCFCLIXQP-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC=C(C#N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N/C=C(\C#N)/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)amino]prop-2-enenitrile is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2SC_{18}H_{16}N_2S with a molecular weight of 296.4 g/mol. The structure features a benzothiazole ring, which is known for its biological significance, and an eneninitrile moiety that contributes to its reactivity and potential interactions with biological targets.

The mechanism of action of benzothiazole derivatives often involves interactions with various cellular targets, including enzymes and receptors. Specifically, the benzothiazole moiety can inhibit enzymatic activity by binding to active sites or altering conformational states. This compound may also participate in redox reactions due to the presence of the nitrile group, influencing cellular signaling pathways.

Biological Activities

Research has demonstrated that compounds containing benzothiazole scaffolds exhibit a broad spectrum of biological activities:

  • Anticancer Activity : Benzothiazole derivatives have shown potent anticancer properties. For instance, compounds similar to this compound have been reported to inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects : Studies indicate that benzothiazole compounds possess significant antimicrobial activity against both bacterial and fungal strains. This is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
  • Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways .
  • Neuroprotective Effects : Certain benzothiazole derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Study on Anticancer Activity : A study published in Pharmaceutical Research showed that a related benzothiazole compound exhibited significant cytotoxicity against breast and ovarian cancer cells through apoptosis induction .
  • Antimicrobial Study : Research published in Journal of Medicinal Chemistry reported that a series of benzothiazole derivatives displayed potent antibacterial activity against resistant strains of Staphylococcus aureus .

Data Table: Biological Activities of Benzothiazole Derivatives

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerRiluzole, PhortressInduction of apoptosis in cancer cells
AntimicrobialVarious benzothiazolesInhibition of bacterial growth
Anti-inflammatory2-benzothiazolesReduced cytokine levels in inflammatory models
NeuroprotectiveAP-BTH scaffoldProtection against neurodegeneration

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares structural analogues of the compound, emphasizing substituent variations and their biological implications:

Compound Name Key Substituents Biological Activity Molecular Weight (g/mol) Reference(s)
(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)amino]prop-2-enenitrile 2-Methylphenylamino RGS4/RGS8 inhibition (IC₅₀: 0.8–1.2 µM); covalent cysteine-dependent activity 332.41
CCG-63808 4-Fluorophenoxy-pyrido[1,2-a]pyrimidinone Enhanced RGS4 selectivity (IC₅₀: 0.5 µM); higher metabolic stability 458.49
(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]... Benzodioxin-amino Anticancer activity (IC₅₀: 12 µM vs. HepG2); improved solubility 352.38
2-(1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile (5a) Thiophenyl Antimicrobial (MIC: 8 µg/mL vs. S. aureus); moderate antioxidant activity 283.35
(2E)-3-(4-nitrophenylamino)-2-(4-phenylthiazol-2-yl)prop-2-enenitrile 4-Nitrophenylamino-thiazolyl Antiproliferative (IC₅₀: 9.7 µM vs. MCF-7); nitro group enhances electrophilicity 364.40

Key Findings from Comparative Studies

  • Electrophilic Reactivity : Compounds with α,β-unsaturated nitriles (e.g., CCG-63802, CCG-63808) exhibit irreversible inhibition of RGS proteins due to covalent cysteine adduct formation. This reactivity, however, raises concerns about off-target effects in cellular assays .
  • Substituent Impact :
    • Aromatic Rings : Replacement of 2-methylphenyl with electron-deficient groups (e.g., 4-nitrophenyl) enhances electrophilicity and anticancer potency but reduces solubility .
    • Heterocycles : Thiophene or benzodioxin substitutions improve antimicrobial or antioxidant profiles but diminish RGS inhibitory activity .
  • Synthetic Efficiency : Microwave-assisted synthesis reduces reaction times (4–8 minutes) compared to conventional heating (2–4 hours), achieving yields >85% for most derivatives .

Research Findings and Mechanistic Insights

RGS Protein Inhibition

The compound and its analogues (CCG-63802, CCG-63808) inhibit RGS4 by covalently modifying Cys148 in the RGS domain, disrupting Gα interaction and GTPase acceleration activity (GAP activity). Kinetic studies reveal IC₅₀ values of 0.8–1.2 µM, with CCG-63808 showing superior selectivity due to its 4-fluorophenoxy group .

Antimicrobial and Anticancer Activity

Derivatives with thiophenyl or nitrophenyl substituents demonstrate broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL) and moderate anticancer effects (IC₅₀: 9–15 µM). The benzothiazole core contributes to DNA intercalation and reactive oxygen species (ROS) generation .

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